molecular formula C32H22N2O4 B2827792 N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide CAS No. 326013-10-9

N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide

Cat. No.: B2827792
CAS No.: 326013-10-9
M. Wt: 498.538
InChI Key: VTZYDYHSOIXCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrroloanthracene core fused with a fluorene carboxamide moiety. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting proteins or enzymes via π-π stacking and hydrogen-bond interactions .

Properties

IUPAC Name

N-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-9-hydroxyfluorene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N2O4/c35-29-27-25-19-11-1-2-12-20(19)26(22-14-4-3-13-21(22)25)28(27)30(36)34(29)33-31(37)32(38)23-15-7-5-9-17(23)18-10-6-8-16-24(18)32/h1-16,25-28,38H,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZYDYHSOIXCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)NC(=O)C6(C7=CC=CC=C7C8=CC=CC=C86)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound is distinguished by its 9-hydroxyfluorene-9-carboxamide substituent. Key analogs include:

Compound Name Key Substituents Structural Highlights
N-(12,14-dioxo-...-9H-fluorene-9-carboxamide (Target) 9-Hydroxyfluorene carboxamide Hydrogen-bond donor (OH), extended conjugation from fluorene
(E)-9-(2-Nitrovinyl)-13-phenyl derivatives (e.g., 16i, 16j, 16k) Nitrovinyl, 4-benzoylphenyl, 3,5-dimethoxyphenyl, 3-chlorophenyl Electron-withdrawing nitro group enhances reactivity; aryl groups modulate solubility
(E)-9-(3-Oxo-3-phenylpropenyl)-13-phenyl derivatives (e.g., 24h, 24q) 3-Oxo-propenyl, thiophen-2-yl, 4-bromophenyl Conjugated enone system; heterocyclic/aryl groups influence electronic properties
(E)-13-(4-Chlorophenyl)-9-(3-(4-nitrophenyl)propenyl) derivatives (25b) 4-Nitrophenyl, 4-chlorophenyl Strong electron-withdrawing nitro and chloro groups enhance dipolar interactions
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide derivatives (e.g., N-(4-Methylsulfonamido) Methylsulfonamido, phenoxyphenyl Sulfonamide group improves water solubility; phenoxy enhances lipophilicity

Physical Properties

Compound Melting Point (°C) IR Key Bands (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Not reported O-H (3200–3600), C=O (1680–1720) Fluorene protons: ~7.2–8.3 (aromatic)
(E)-13-(4-Benzoylphenyl)-16i 232–234 C=O (1720), NO₂ (1520) Benzoyl C=O: ~7.8 (d, J=8 Hz)
(E)-24q (thiophene derivative) 233–236 C=O (1715), C-S (690) Thiophene protons: ~7.1–7.3
(E)-25b (4-nitrophenyl) Not reported C=O (1705), NO₂ (1530) Nitrophenyl protons: ~8.2–8.4

Q & A

Q. What are the optimal synthetic routes for preparing key intermediates of this compound?

  • Methodological Answer : The synthesis typically begins with alkylation of (9R,10S,11S,15R)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14-dione using propargyl bromide in DMSO with potassium tert-butoxide as a base . This intermediate is further functionalized via nucleophilic substitution or coupling reactions. For example, hydroxylamine hydrochloride can introduce amino-isoxazole moieties under reflux conditions (6 hours, 75% yield) .
  • Key Reaction Conditions :
Reagent/ConditionRoleYieldReference
Propargyl bromideAlkylating agent~70%
KOtBu/DMSOBase/SolventN/A
Hydroxylamine HClAmination agent75%

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • FTIR : Identifies carbonyl (C=O) and hydroxyl (O-H) groups (e.g., 1680–1720 cm⁻¹ for anthracene-dione) .
  • NMR Spectroscopy :
  • ¹H NMR : Signals at δ 8.2–8.5 ppm confirm aromatic protons; δ 5.0–5.5 ppm for epoxide-related protons .
  • ¹³C NMR : Carboxamide carbonyls appear at ~170 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve complex stereochemistry and confirm crystal packing .

Q. How can common impurities in the synthesis be identified and mitigated?

  • Methodological Answer : Impurities often arise from incomplete alkylation or side reactions. Techniques include:
  • HPLC-MS : Detects unreacted intermediates (e.g., residual propargyl bromide adducts).
  • TLC Monitoring : Uses silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .
  • Recrystallization : Ethanol/water mixtures purify the final product, reducing byproducts to <5% .

Advanced Research Questions

Q. What computational strategies are effective for studying this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to bacterial DNA gyrase (target for antimicrobial studies). Grid boxes centered on active sites (e.g., ATP-binding region) with 20 ų dimensions .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) .
  • Table : Docking Scores for Derivatives:
DerivativeBinding Affinity (kcal/mol)TargetReference
Compound 2-8.9 ± 0.3DNA Gyrase
Compound 3-7.5 ± 0.4DNA Gyrase

Q. How can reaction mechanisms for functionalization steps be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates under varying temperatures (25–80°C) to determine activation energy (Arrhenius plots).
  • Isotopic Labeling : ¹⁸O tracing in carbonyl groups confirms nucleophilic attack pathways .
  • DFT Calculations : Gaussian 09 models transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in alkylation .

Q. How should contradictions in spectroscopic data be resolved?

  • Methodological Answer : Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism). Strategies include:
  • Variable-Temperature NMR : Detects conformational changes (e.g., -40°C to 100°C) .
  • Single-Crystal XRD : SHELXL refines anisotropic displacement parameters to validate static structures .
  • Cross-Validation : Compare IR carbonyl stretches with DFT-predicted vibrational modes .

Methodological Notes

  • Key Citations : Synthesis (), crystallography (), and computational studies () are prioritized.
  • Data Integrity : Conflicting results require multi-technique validation (e.g., NMR + XRD) to ensure reliability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.